molecular formula C12H10<br>C12H10<br>C6H5C6H5 B1667301 Biphenyl CAS No. 92-52-4

Biphenyl

Cat. No.: B1667301
CAS No.: 92-52-4
M. Wt: 154.21 g/mol
InChI Key: ZUOUZKKEUPVFJK-UHFFFAOYSA-N
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Description

Biphenyl: , also known as diphenyl, phenylbenzene, or 1,1’-biphenyl, is an organic compound that forms colorless to pale-yellow crystals. It is an aromatic hydrocarbon with the molecular formula C₁₂H₁₀. This compound is notable for its pleasant smell and is insoluble in water but soluble in organic solvents. It is used as a starting material for the production of polychlorinated biphenyls, which were once widely used as dielectric fluids and heat transfer agents .

Mechanism of Action

Target of Action

Biphenyl, also known as 1,1’-Biphenyl or phenylbenzene, is an organic compound that forms colorless crystals . It has been found to interact with several targets, including the Type-1 angiotensin II receptor and Prostaglandin G/H synthase . These targets play crucial roles in various biological processes, such as blood pressure regulation and inflammation, respectively .

Mode of Action

This compound derivatives have been reported to act as small-molecule inhibitors of PD-1/PD-L1, a pathway that plays a critical role in immune evasion by cancer cells . The interaction of this compound with its targets can lead to changes in cellular processes, potentially influencing disease progression .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been reported that the biodegradation of this compound involves four main enzymes: this compound dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxythis compound dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) . These enzymes are involved in the breakdown of this compound, which can be influenced by the degree of chlorination substitution in the this compound ring .

Pharmacokinetics (ADME Properties)

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives have been studied. The results obtained in-silico demonstrated that these molecules could be considered as orally active drug candidates due to their physical and chemical properties . .

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific derivative and target. For instance, this compound derivatives have been reported to exhibit anti-cancer activity by inhibiting the PD-1/PD-L1 pathway, thereby preventing immune evasion by cancer cells . Additionally, certain this compound compounds have been found to affect thyroid hormone signaling during development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the efficiency of biodegradation of this compound in soil can be affected by factors such as oxygen content, temperature, intensity of light, pH, and conductivity . Furthermore, the presence of other organic pollutants and the overall environmental conditions can also impact the action of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Wurtz-Fittig Reaction: This method involves the coupling of aryl halides with sodium in the presence of dry ether. For example, bromobenzene reacts with sodium to form biphenyl.

    Ullmann Reaction: This involves the coupling of aryl halides in the presence of copper powder at high temperatures.

    Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of aryl boronic acids with aryl halides in the presence of a base.

Industrial Production Methods: this compound can be isolated from coal tar and is also manufactured on a large scale by the thermal dehydrogenation of benzene .

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: Biphenyl undergoes electrophilic substitution reactions similar to benzene. Common reactions include nitration, sulfonation, and halogenation.

    Oxidation: this compound can be oxidized to form this compound-2,2’-dicarboxylic acid.

    Reduction: this compound can be reduced to form cyclohexylbenzene.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Sulfonation: Concentrated sulfuric acid.

    Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Nitration: Nitro-biphenyl.

    Sulfonation: this compound sulfonic acid.

    Halogenation: Halogenated biphenyls.

Scientific Research Applications

Chemistry: Biphenyl is used as a heat transfer fluid, often in combination with diphenyl ether. It is also a precursor for the synthesis of various organic compounds, including emulsifiers, optical brighteners, and crop protection products .

Biology and Medicine: this compound derivatives have been studied for their antibacterial, antifungal, and anti-inflammatory properties. They are used in the development of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen .

Industry: this compound is used in the production of polychlorinated biphenyls, which were historically used as dielectric fluids and heat transfer agents. It is also used in the manufacture of plastics and as an intermediate in the production of other organic compounds .

Comparison with Similar Compounds

    Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.

    Anthracene: Consists of three fused benzene rings.

    Phenanthrene: Also consists of three fused benzene rings but with a different arrangement compared to anthracene.

Uniqueness of Biphenyl: this compound is unique due to its structure of two benzene rings connected by a single bond, allowing for rotational flexibility. This distinguishes it from other polycyclic aromatic hydrocarbons like naphthalene and anthracene, which have fused ring structures .

Properties

IUPAC Name

1,1'-biphenyl
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InChI

InChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H
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InChI Key

ZUOUZKKEUPVFJK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2
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Molecular Formula

C12H10, Array
Record name BIPHENYL
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Related CAS

26008-28-6
Record name 1,1′-Biphenyl, homopolymer
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DSSTOX Substance ID

DTXSID4020161
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Molecular Weight

154.21 g/mol
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Physical Description

Biphenyl appears as a clear colorless liquid with a pleasant odor. Flash point 180 °F. Insoluble in water. Vapors are heavier than air. Used to manufacture other chemicals and as a fungicide., Liquid, Colorless to pale-yellow solid with a pleasant, characteristic odor; [NIOSH], Solid, WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR., White to light brown leaflet solid, Pungent green aroma, rose-like upon dilution, Colorless to pale-yellow solid with a pleasant, characteristic odor., Colorless to pale-yellow solid with a pleasant, characteristic odor. [fungicide]
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Boiling Point

489 to 491 °F at 760 mmHg (NTP, 1992), 256.1 °C, 256.10 °C. @ 760.00 mm Hg, 256 °C, 489 °F
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Flash Point

235 °F (NTP, 1992), 235 °F, 235 °F, 113 °C, (Closed cup), 113 °C c.c.
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Solubility

Insoluble (NTP, 1992), Soluble in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, carbon disulfide, and methanol., Soluble in alcohol, ether; very soluble in benzene, Soluble in oxygenated and chlorinated solvents., In water, 7.48 mg/L at 25 °C, 0.00748 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.0004, Insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.992 at 68 °F (USCG, 1999) - Less dense than water; will float, 1.041 at 20 °C/4 °C, Sp gr: 1.04 (water= 1), Relative density (water = 1): 1.04, 1.04
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

5.31 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 5.31 (Air= 1), Relative vapor density (air = 1): 5.3, 5.31
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

0.005 mmHg (NIOSH, 2023), 0.00893 [mmHg], 8.93X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 1.19, 0.005 mmHg
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Mechanism of Action

...The inhibition of state 3 respiration with succinate by biphenyl was less than that observed with alpha-ketoglutarate/malate. ...Biphenyl also instantaneously stimulated state 4 respiration. The extent of stimulation with succinate by biphenyl was larger than with alpha-ketoglutarate-malate. ...Biphenyl and KC-400 dissipated the membrane potential across the mitochondrial membranes. The dissipation of membrane potential by biphenyl was instantaneous... . Biphenyl and KC-400 altered the permeability properties of mitochondrial membranes as evidenced by the release of endogenous K+. The release of K+ due to biphenyl was instantaneous... .
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Impurities

Terphenyls are byproducts in the production of biphenyl by dehydrocondensation of benzene; they are found in the high-boiling fraction of the pyrolysis products.
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Color/Form

White scales, Colorless leaflets, Pure biphenyl is a white crystalline solid that separates from solvents as plates or monoclinic prismatic crystals. Commercial samples are often slightly yellow or tan in color.

CAS No.

92-52-4, 68409-73-4
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Melting Point

156 to 160 °F (NTP, 1992), 69 °C, 71 °C, 70 °C, 156 °F
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Synthesis routes and methods I

Procedure details

It would be desirable to be able to prepare 4-chlorobiphenyl in a single step from biphenyl and chlorine. According to U.S. Pat. No. 1,890,427, this is possible by chlorination of biphenyl in chlorobenzene in the presence of metallic iron as catalyst. However, this gives a mixture comprising 4-chlorobiphenyl, 3-chlorobiphenyl, 2-chlorobiphenyl and unreacted biphenyl. The separation of this mixture is very complicated. For separating off one isomer, the reference describes crystallization from noneutectic mixtures above the freezing point of the eutectic. This means that separation of the entire mixture makes it necessary to carry out a complicated sequence of distillation and crystallization steps. Czech. Chem. Prum., 30(10), 529-32 (1980) confirms this. To achieve purities of greater than 99%, the latter reference describes the following steps to be carried out in succession for the separation of mixtures comprising 2-, 3- and 4-chlorobiphenyl: 1. distillation, 2. crystallization of the fractions from the distillation and 3. recrystallization of the fractions from the crystallization from ethanol.
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Synthesis routes and methods II

Procedure details

More specifically, an intermediate transfer coating dispersion was prepared by providing a mixture of Special Carbon Black 4, available from Orion Chemicals, the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine in N-methyl-2-pyrrolidone (NMP) (about 17 weight percent of solids), and not that readily soluble in the NMP solvent the leveling agent NOVEC™ FC-4432, a fluoro surfactant available from 3M, and which mixture was stirred and subjected to ball milling with 2 millimeter stainless steel shots via an Attritor grinding mill for 18 hours. There resulted a coating dispersion of the polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent dispersed in NMP, where the weight ratio of polyamic acid of biphenyl tetracarboxylicdianhydride/phenylenediamine/carbon black/leveling agent was 88.8/11/0.2, and which dispersion was filtered with a 20 micron Nylon cloth filter.
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[Compound]
Name
fluoro
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Name
stainless steel
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Synthesis routes and methods III

Procedure details

Aromatic compounds containing more than one ring may be referred to as ring assemblies. Many compounds of this type are not readily available and have to be produced by condensation of aromatic compounds containing fewer rings, in particular derivatives of benzene. Ring assemblies containing substituent groups, for example --OH or --COOH groups are difficult to obtain and hence such compounds are expensive. Chemical Abstracts, Vol 95 (1981), abstract 115039y discloses the preparation of bisphenols by a coupling reaction of a halophenol in the presence of a palladium catalyst and a base. Using 4-chlorophenol a yield of about 30% of 4,4'-dihydroxybiphenyl was obtained. A coupling reaction using haloaryl compounds in the presence of sodium hydroxide, sodium formate, a surfactant and a palladium on charcoal is disclosed in Synthesis, July 1978, pages 537 and 538. Using the chloro compounds such as chlorobenzene, a yield of only about 50% of biphenyl is obtained in 24 hours. Furthermore, using this process we have found the reaction to be slow, in some instances giving conversions of about 20 % after two hours, and we have been unable to prepare 4,4'-dihydroxybiphenyl.
[Compound]
Name
haloaryl
Quantity
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[Compound]
Name
chloro
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0 (± 1) mol
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Yield
50%

Synthesis routes and methods IV

Procedure details

1.57 g (10 mmol) of bromobenzene and 4.15 g (30 mmol) of K2CO3 are added to a solution of 1.83 g (15 mmol) of phenylboronic acid in 20 ml of tetrahydrofuran. After the mixture has been stirred at room temperature for 15 minutes, 0.21 g (0.15 mmol) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is added, and the reaction mixture is heated under reflux for 3 hours. After cooling and addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with water and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 0.99 g of biphenyl is isolated as a white solid. The yield is 64%, based on the bromobenzene employed.
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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0 (± 1) mol
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100 mL
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reactant
Reaction Step Three
Yield
64%

Synthesis routes and methods V

Procedure details

(28 mmol, 1 eq.) of bromobenzene and 9 g (42 mmol, 1.5 eq.) of K3PO4 are added to a solution of 5.13 g (42 mmol, 1.5 eq.) of phenylboronic acid in 60 ml of isopropanol. The mixture is stirred at room temperature for 45 minutes, and 0.02 g (14.03 μmol, 0.05 mol %) of [{Pd[P(C2F5)2O]2H}2(μ-Cl)2], prepared in accordance with Example 13, is subsequently added, and the reaction mixture is stirred at room temperature for 3 hours. After addition of 100 ml of water, the reaction mixture is extracted with 200 ml of hexane. The organic phase is washed with saturated sodium chloride solution and dried using MgSO4. After filtration and removal of the solvent (in vacuo), 3.16 g of biphenyl are isolated as a white solid. The yield is 73%, based on the amount of bromobenzene employed.
Quantity
28 mmol
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
5.13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
{Pd[P(C2F5)2O]2H}2(μ-Cl)2
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0 (± 1) mol
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100 mL
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Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl
Reactant of Route 2
Biphenyl
Reactant of Route 3
Biphenyl
Reactant of Route 4
Biphenyl
Reactant of Route 5
Biphenyl
Reactant of Route 6
Biphenyl
Customer
Q & A

Q1: What is the molecular formula and weight of biphenyl?

A1: this compound has the molecular formula C12H10 and a molecular weight of 154.21 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently employ ultraviolet-visible (UV-Vis) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (1H NMR and 13C NMR) to elucidate the structural features of this compound and its derivatives. []

Q3: How does the structure of this compound influence its UV-Vis absorption spectrum?

A3: The planar structure of solid this compound allows for strong π electron interaction between the adjacent carbon atoms. This interaction significantly influences its UV-Vis absorption spectrum, particularly in the region below 8 eV, showing good agreement with calculated energy levels. []

Q4: How does the incorporation of this compound units influence the properties of polymers?

A4: Incorporating this compound units into polymer chains, like poly(aryl ether ketone)s, can enhance thermal stability and mechanical strength, making them suitable for high-performance applications. []

Q5: What is the role of zeolites in the alkylation of this compound?

A5: Zeolites, acting as shape-selective catalysts, play a crucial role in the alkylation of this compound. Large pore zeolites, particularly H-mordenites (MOR), exhibit high selectivity towards the formation of 4,4’-diisopropylthis compound (4,4’-DIPB) during isopropylation. []

Q6: How does the size of the alkylating agent impact selectivity in this compound alkylation over zeolites?

A6: Increasing the size of the alkylating agent enhances shape-selective alkylation, even in zeolites with larger pore sizes like UTD-1. This highlights the importance of steric factors in controlling the product distribution during these reactions. []

Q7: How is density functional theory (DFT) employed in this compound research?

A7: DFT calculations are invaluable tools for predicting and understanding the structural and electronic properties of this compound derivatives. These calculations provide insights into molecular geometries, electronic transitions, and intermolecular interactions. []

Q8: How do modifications to the this compound core affect the stability of liquid crystal phases?

A8: Studies on this compound esters reveal that the conformation of the this compound core, influenced by the bulkiness and position of substituents, significantly impacts the stability of smectic liquid crystal phases. The presence of bulky chiral chains linked to the this compound core can lead to twisting and influence mesophase behaviour. []

Q9: How does the position of chlorine atoms on this compound influence its biodegradation?

A9: The position of chlorine atoms on the this compound molecule significantly influences its biodegradability. Microbial degradation is favored when hydrogen atoms are present on adjacent carbon atoms. In contrast, chlorine atoms in the ortho positions hinder degradation, leading to greater persistence in the environment. [, ]

Q10: What are the toxicological concerns associated with polychlorinated biphenyls (PCBs)?

A10: PCBs, particularly the coplanar congeners, raise significant toxicological concerns due to their persistence, bioaccumulation in fatty tissues, and potential to disrupt endocrine function. They have been linked to adverse health effects in both humans and wildlife. [, , ]

Q11: How does sunlight influence the degradation of PCBs in the environment?

A11: Sunlight plays a crucial role in the photolysis of PCBs, breaking them down into less chlorinated congeners and ultimately this compound. This process is enhanced by the presence of ethanol as a solvent and the addition of sodium hydroxide, highlighting potential strategies for environmental remediation. []

Q12: What are the environmental implications of PCB release from river sediments?

A12: The release of PCBs from river sediments, especially under low-flow conditions, poses a significant environmental threat. Studies on sediments from the Grasse River revealed that dichloro- through tetrachlorobiphenyls are the predominant congeners released, highlighting their persistence and potential for bioaccumulation in aquatic ecosystems. []

Q13: What analytical techniques are employed to quantify PCBs in environmental samples?

A13: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of PCB congeners in environmental samples. This technique allows for the separation and detection of individual congeners, providing detailed information about the composition of PCB mixtures. [, ]

Q14: How can solid-phase microextraction (SPME) be used in PCB analysis?

A14: SPME, coupled with high-performance liquid chromatography (HPLC), offers a sensitive and efficient method for preconcentrating and determining trace levels of PCBs in water samples. Novel fiber coatings, such as phenyl-functionalized MSU-1, enhance the extraction capacity and selectivity for specific PCB congeners. []

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